2-Methoxyquinoline
Overview
Description
2-Methoxyquinoline is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.1846 g/mol . It is a derivative of quinoline, which is a nitrogenous tertiary base .
Synthesis Analysis
2-Methoxyquinoline and its derivatives can be synthesized through various methods. One such method involves the application of the Vilsmeier–Haack reaction . In this process, 2-chloro-7-fluoroquinoline-3-carbaldehydes were synthesized, and the chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles . The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .
Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline consists of a quinoline core with a methoxy group attached to the second carbon atom . The InChI code for 2-Methoxyquinoline is 1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
.
Chemical Reactions Analysis
In the synthesis of 2-Methoxyquinoline derivatives, aromatic nucleophilic substitution reactions were used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .
Physical And Chemical Properties Analysis
2-Methoxyquinoline is a compound with the molecular formula C10H9NO . It has a molecular weight of 159.1846 g/mol .
Scientific Research Applications
Chemosensor for Metal Ions
2-Methoxyquinoline derivatives have been investigated for their ability to detect specific metal ions. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium ions (Cd^2+). This compound demonstrated a large increase in fluorescence in the presence of Cd^2+ and showed potential for measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).
Fluorescent Probes
The development of fluorescent probes based on methoxyquinoline derivatives is another significant application. A novel Zn^2+ probe based on 6-methoxyquinolin was synthesized, showing high selectivity and strong fluorescence responses to Zn^2+ ions. This compound could be useful as a cost-effective, high-quality probe for zinc ions (Zhao et al., 2011).
Antitumor Agents
2-Methoxyquinoline derivatives have been explored as potential antitumor agents. A study on 2-phenylquinolin-4-ones led to an anticancer drug candidate, with certain analogues showing significant inhibitory activity against various tumor cell lines. These compounds, including 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, demonstrated selective inhibition of cancer cell lines and promising preclinical evaluation (Chou et al., 2010).
Antibacterial Activity
The antibacterial properties of 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were investigated. These novel compounds exhibited moderate to good antibacterial efficacy against various bacteria, demonstrating the potential of methoxyquinoline derivatives in antibacterial applications (Qu et al., 2018).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Methoxyquinoline derivatives have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). They target established blood vessels in tumors, exhibiting high antiproliferative activity and inducing apoptosis in tumor cells. This highlights the potential of these compounds in cancer therapy (Cui et al., 2017).
Liquid Crystalline Properties
Quinoline-containing liquid crystalline compounds, including 2-(4-alkylphenyl)-6-methoxyquinolines, were synthesized and studied for their thermotropic behaviors. These compounds displayed nematic liquid crystal phases, indicating their potential application in liquid crystal technologies (Chia & Chang, 2009).
Environmental-Friendly Synthesis
Environmentally friendly synthesis methods for N-methoxyquinolin-2(1H)-ones were developed, highlighting the versatility and potential of methoxyquinoline derivatives in various applications (Gao et al., 2017).
Molecular Multiplexing/Demultiplexing
8-Methoxyquinoline demonstrated potential in molecular 2:1 multiplexing and 1:2 demultiplexing based on its reversible acid/base switching properties. This simple fluorophore could serve as a basis for molecular digital response systems (Amelia et al., 2008).
Luminescent Properties
The luminescent properties of 2-[2-(9-anthryl)vinyl]quinolin-8-ol and 2-[2-(9-anthryl)vinyl]-8-methoxyquinoline were investigated, revealing their potential in luminescence applications. These compounds showed considerable luminescence, with one derivative exhibiting a quantum yield significantly higher than its analog (Serdyuk et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQNUTNKGQGWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219369 | |
Record name | Quinoline, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline | |
CAS RN |
6931-16-4 | |
Record name | 2-Methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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